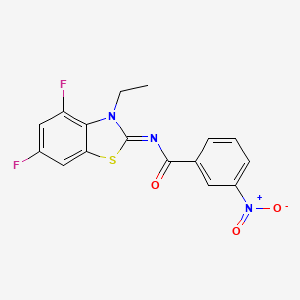
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide involves multiple steps, including the use of oxalamide derivatives and various functionalization techniques. For instance, the synthesis of similar compounds has been detailed, highlighting the use of specific reagents and conditions to achieve the desired molecular architecture. These processes often involve the formation of complex intermediates and require precise control over reaction conditions to obtain high yields and purity (Huanyu Liu et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds like N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide can be elucidated using techniques such as X-ray crystallography. These analyses reveal the precise spatial arrangement of atoms within the molecule, providing insights into its potential reactivity and interactions with other molecules. For example, studies on similar compounds have shown how specific substitutions on the benzyl or oxalamide groups can affect the overall molecular conformation and properties (Lv Zhi, 2009).
Chemical Reactions and Properties
The chemical reactivity of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is influenced by its functional groups. These compounds can participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, depending on the nature of the reactants and conditions employed. Studies on related compounds have demonstrated their potential as intermediates in the synthesis of more complex molecules or as catalysts in specific reactions (M. Kassaee et al., 2004).
科学的研究の応用
Inhibition of Nucleoside Transport : A study by Tromp et al. (2004) explored compounds with substituted benzyl groups, similar to the N1-(4-fluorobenzyl) portion of your compound, as inhibitors of the nucleoside transport protein ENT1. Although the specific compound was not studied, related derivatives demonstrated varied affinities for ENT1, suggesting potential for modulation of nucleoside transport mechanisms [Tromp et al., 2004].
Metabolism and Disposition Studies : Monteagudo et al. (2007) utilized 19F-NMR spectroscopy to investigate the metabolism and disposition of HIV integrase inhibitors, which included N-(4-fluorobenzyl)-substituted compounds. This study highlights the utility of fluorine-containing compounds in drug discovery and their metabolic profiling, which could be relevant for understanding the pharmacokinetics of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide [Monteagudo et al., 2007].
Na+/Ca2+ Exchange Inhibition : Iwamoto and Kita (2006) studied N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769), a compound with a fluorobenzyl moiety, for its inhibitory effects on Na+/Ca2+ exchange. While structurally different, the presence of a fluorobenzyl group and the study of ion exchange mechanisms could provide insights into potential cellular interactions or therapeutic applications of your compound [Iwamoto & Kita, 2006].
Orexin Receptor Antagonism : Piccoli et al. (2012) investigated compounds including N-(4-fluorobenzyl) derivatives as orexin receptor antagonists, suggesting a potential application in modulating feeding, arousal, stress, and drug abuse pathways. This indicates the possibility of central nervous system-related applications for compounds with N-(4-fluorobenzyl) groups [Piccoli et al., 2012].
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-15(21,7-8-22-2)10-18-14(20)13(19)17-9-11-3-5-12(16)6-4-11/h3-6,21H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHYPZKGXGKHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

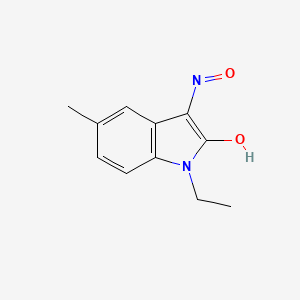
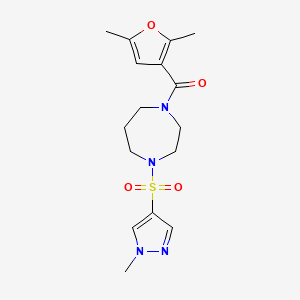

![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)


![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)

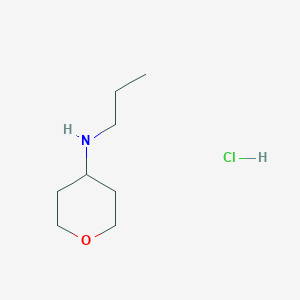
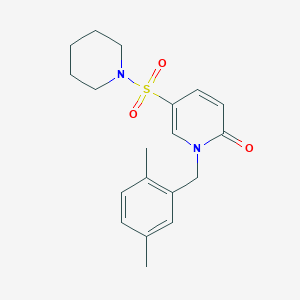
![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
